Cas no 2193067-05-7 (dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate)

dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate Chemical and Physical Properties
Names and Identifiers
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- Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate
- dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate
- 2-dimethoxyphosphoryl-1-(3-methoxypyridin-2-yl)ethanone
- starbld0011421
- dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate
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- Inchi: 1S/C10H14NO5P/c1-14-9-5-4-6-11-10(9)8(12)7-17(13,15-2)16-3/h4-6H,7H2,1-3H3
- InChI Key: IDMSYTJMBWIQPT-UHFFFAOYSA-N
- SMILES: P(CC(C1C(=CC=CN=1)OC)=O)(=O)(OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 301
- XLogP3: 0.1
- Topological Polar Surface Area: 74.7
dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM412709-250mg |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95%+ | 250mg |
$535 | 2023-03-25 | |
Chemenu | CM412709-1g |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95%+ | 1g |
$1052 | 2023-03-25 | |
Enamine | EN300-1688923-0.1g |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
Enamine | EN300-1688923-1.0g |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1688923-0.5g |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
Aaron | AR01FJWX-2.5g |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95% | 2.5g |
$2642.00 | 2025-02-11 | |
Enamine | EN300-1688923-1g |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95% | 1g |
$971.0 | 2023-09-20 | |
1PlusChem | 1P01FJOL-50mg |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95% | 50mg |
$332.00 | 2023-12-18 | |
A2B Chem LLC | AY04165-1g |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95% | 1g |
$1058.00 | 2024-04-20 | |
Aaron | AR01FJWX-50mg |
dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate |
2193067-05-7 | 95% | 50mg |
$336.00 | 2025-02-11 |
dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate Related Literature
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1. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate
Dimethyl 2-(3-Methoxypyridin-2-yl)-2-Oxoethylphosphonate: A Comprehensive Overview
Dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate, also known by its CAS number No. 2193067-05-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The dimethyl group attached to the phosphonate moiety plays a crucial role in stabilizing the molecule, while the 3-methoxypyridin-2-yl substituent introduces aromaticity and electronic complexity, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of phosphonate esters like dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing bioactive compounds, functional polymers, and even nanomaterials. The phosphonate group is particularly valuable due to its ability to coordinate with metal ions, making it a promising candidate for catalytic applications.
The synthesis of dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the methoxy group at the 3-position of pyridine is critical for achieving the desired electronic properties. Subsequent reactions, such as nucleophilic substitution or esterification, are employed to introduce the phosphonate moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
One of the most exciting developments involving this compound is its application in drug discovery. The pyridine ring with a methoxy substituent is known to exhibit significant biological activity, making it a valuable component in medicinal chemistry. Researchers have investigated its potential as an anti-inflammatory agent, an antioxidant, and even as a component in antiviral therapies. These studies underscore the importance of understanding the molecular interactions and pharmacokinetics of dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in creating hybrid materials with tailored optical and electronic properties. For instance, incorporating this compound into polymer matrices has resulted in materials with enhanced thermal stability and mechanical strength. These properties make it a candidate for applications in high-performance composites and advanced coatings.
The environmental impact of dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate has also been a topic of recent research. Scientists are exploring methods to minimize waste generation during its synthesis and maximize its recyclability. Green chemistry approaches, such as using biodegradable solvents or employing enzyme-catalyzed reactions, are being investigated to reduce the environmental footprint of this compound's production.
In conclusion, dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate (CAS No. 2193067-05-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combining the functionalities of phosphonate esters and aromatic heterocycles, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potential uses and optimizations, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
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